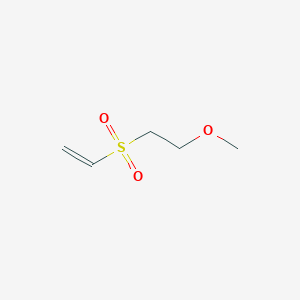

1-(Ethenesulfonyl)-2-methoxyethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethenesulfonyl chloride, a compound related to “1-(Ethenesulfonyl)-2-methoxyethane”, is used in laboratory chemicals and synthesis of substances . It’s a combustible liquid that’s harmful if swallowed or in contact with skin .

Synthesis Analysis

A study describes the reactions of ethenesulfonyl chloride with water in the presence and absence of substituted pyridines . Another research discusses the first radiochemical synthesis of [18F]ethenesulfonyl fluoride ([18F]ESF) and its Michael conjugation with amino acids and proteins .Molecular Structure Analysis

While specific molecular structure analysis for “1-(Ethenesulfonyl)-2-methoxyethane” is not available, related compounds like ethanesulfonyl chloride have been studied .Chemical Reactions Analysis

The reactions of ethenesulfonyl chloride with tertiary amine bases in aqueous and organic media have been described .Physical And Chemical Properties Analysis

Ethenesulfonyl chloride, a related compound, is a combustible liquid with a refractive index of n20/D 1.452 (lit.) and a density of 1.357 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(Ethenesulfonyl)-2-methoxyethane is widely used in organic synthesis due to its ability to act as a versatile building block. It can participate in various chemical reactions, including nucleophilic substitution and addition reactions, making it valuable for constructing complex organic molecules. Its reactivity is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 1-(Ethenesulfonyl)-2-methoxyethane is employed in the development of new drugs. Its unique chemical properties allow it to be used as a precursor in the synthesis of biologically active compounds. Researchers have utilized it to create molecules with potential therapeutic effects, such as enzyme inhibitors and receptor modulators .

Materials Science

This compound is also significant in materials science, where it is used to develop new materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength, thermal stability, and chemical resistance. These modified polymers have applications in various industries, including automotive, aerospace, and electronics .

Click Chemistry

1-(Ethenesulfonyl)-2-methoxyethane plays a crucial role in click chemistry, particularly in the sulfur (VI) fluoride exchange (SuFEx) reactions. Click chemistry is a class of biocompatible chemical reactions that are highly efficient and selective. The compound’s reactivity in SuFEx reactions makes it an excellent candidate for creating molecular connections with high reliability, which is essential in drug discovery and development .

Analytical Chemistry

In analytical chemistry, 1-(Ethenesulfonyl)-2-methoxyethane is used as a reagent for detecting and quantifying various substances. Its ability to form stable complexes with different analytes makes it useful in techniques such as chromatography and mass spectrometry. This application is vital for environmental monitoring, food safety, and clinical diagnostics .

Environmental Chemistry

The compound is also utilized in environmental chemistry for the remediation of pollutants. Its chemical properties allow it to react with and neutralize harmful substances in the environment. Researchers have explored its use in treating contaminated water and soil, making it a valuable tool in efforts to reduce environmental pollution .

These applications highlight the versatility and importance of 1-(Ethenesulfonyl)-2-methoxyethane in various scientific research fields. Each application leverages its unique chemical properties to address specific challenges and advance knowledge in those areas.

If you have any more questions or need further details on any of these applications, feel free to ask!

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

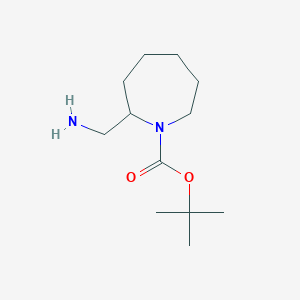

1-ethenylsulfonyl-2-methoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-3-9(6,7)5-4-8-2/h3H,1,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSOJPQHBZMBGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2817962.png)

![(E)-N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2817968.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2817969.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2817975.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2817981.png)